molecular formula C3HClF4 B11719674 (E)-1-Chloro-2,3,3,3-tetrafluoropropene CAS No. 111512-52-8

(E)-1-Chloro-2,3,3,3-tetrafluoropropene

Cat. No.: B11719674
CAS No.: 111512-52-8
M. Wt: 148.48 g/mol
InChI Key: GDPWRLVSJWKGPJ-OWOJBTEDSA-N
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Description

(1E)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene: is a halogenated olefin with the molecular formula C3H2ClF4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene typically involves the halogenation of propene derivatives. One common method is the reaction of 1,1,1,2-tetrafluoroethane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of (1E)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (1E)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various oxidation states and products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide, typically under basic conditions.

    Addition Reactions: Halogens like bromine and chlorine are used, often in the presence of a solvent such as carbon tetrachloride.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed:

    Substitution Reactions: Formation of hydroxylated derivatives.

    Addition Reactions: Formation of dihalogenated or hydrogenated products.

    Oxidation and Reduction Reactions: Formation of various oxidation states and reduced forms of the compound.

Scientific Research Applications

Chemistry: (1E)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene is used as a precursor in the synthesis of various fluorinated compounds, which are valuable in organic synthesis and material science.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules. It is used in research to understand the effects of halogenated olefins on biological systems.

Medicine: Research is ongoing to explore the potential medicinal applications of (1E)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene and its derivatives, particularly in the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials, including refrigerants and polymers. Its unique properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of (1E)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The pathways involved include:

    Electrophilic Addition: The double bond in the compound reacts with electrophiles, leading to the formation of addition products.

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, resulting in the formation of various derivatives.

Comparison with Similar Compounds

  • 1-chloro-3,3,3-trifluoropropene
  • 1,1,1,2-tetrafluoroethane
  • 1,1,1-trifluoro-2-chloroethane

Comparison: (1E)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene is unique due to its specific arrangement of halogen atoms and the presence of a double bond. This configuration imparts distinct chemical reactivity and physical properties compared to similar compounds. For example, its higher fluorine content and the presence of a double bond make it more reactive in addition and substitution reactions compared to 1-chloro-3,3,3-trifluoropropene.

Biological Activity

(E)-1-Chloro-2,3,3,3-tetrafluoropropene (also known as R-1224) is a halogenated olefin that has garnered interest in various fields, including chemistry, biology, and medicine. Its unique structure, characterized by a double bond and multiple fluorine atoms, imparts distinct chemical reactivity and potential biological activity. This article delves into the biological activity of this compound, examining its mechanisms of action, interactions with biomolecules, and implications for medicinal applications.

Chemical Structure and Properties

This compound has the following structural formula:

ClC(F)3=C(F)2C(H)2\text{Cl}-\text{C}(\text{F})_3=\text{C}(\text{F})_2-\text{C}(\text{H})_2

Key Properties

  • Molecular Weight: 130.96 g/mol
  • Boiling Point: Approximately 27 °C
  • Density: Varies based on the phase (liquid or gas)

The biological activity of this compound is primarily attributed to its electrophilic nature. The compound can interact with nucleophiles in biological systems through:

  • Electrophilic Addition: The double bond can react with nucleophiles to form stable adducts.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives that may exhibit different biological activities.

Interaction with Biomolecules

Research indicates that this compound can interact with proteins and nucleic acids. These interactions may lead to modifications in the structure and function of these biomolecules. For instance:

  • Protein Modification: The compound may form covalent bonds with amino acid residues in proteins, potentially altering their activity or stability.
  • Nucleic Acid Interaction: Preliminary studies suggest potential binding to DNA or RNA structures, which could impact gene expression or replication processes .

Toxicological Studies

A study conducted on the toxicological effects of halogenated olefins revealed that this compound exhibits moderate toxicity in vitro. The compound was tested against various cell lines to assess cytotoxicity and genotoxicity:

  • Cell Viability Assays: Results indicated a dose-dependent decrease in cell viability at higher concentrations.
  • Genotoxicity Tests: The compound showed potential DNA damage in cultured cells at elevated exposure levels .

Medicinal Applications

Research is ongoing to explore the medicinal applications of this compound. Potential applications include:

  • Drug Development: As a precursor for synthesizing novel pharmaceuticals due to its unique chemical reactivity.
  • Antimicrobial Activity: Preliminary findings suggest that certain derivatives may exhibit antimicrobial properties against specific pathogens .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Properties
This compoundModerate toxicityElectrophilic nature; reactive double bond
1-Chloro-3,3,3-trifluoropropeneLow toxicityLess reactive; lacks double bond
1-Chloro-2-fluoropropeneHigh toxicityMore stable; lower reactivity

Properties

CAS No.

111512-52-8

Molecular Formula

C3HClF4

Molecular Weight

148.48 g/mol

IUPAC Name

(E)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene

InChI

InChI=1S/C3HClF4/c4-1-2(5)3(6,7)8/h1H/b2-1+

InChI Key

GDPWRLVSJWKGPJ-OWOJBTEDSA-N

Isomeric SMILES

C(=C(\C(F)(F)F)/F)\Cl

Canonical SMILES

C(=C(C(F)(F)F)F)Cl

Origin of Product

United States

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